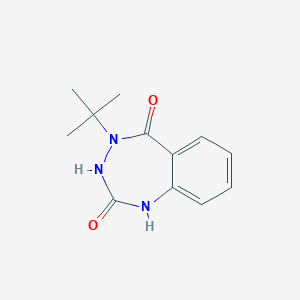
4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a complex organic molecule. It likely contains a benzotriazepine core, which is a type of heterocyclic compound . The “tert-butyl” group is a common substituent in organic chemistry, known for its bulky nature .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would likely be determined using a variety of techniques, including melting point analysis, infrared spectroscopy, and solubility tests .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants in Environmental Science
Environmental Impact and Toxicology Synthetic phenolic antioxidants (SPAs), including derivatives like 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are widely utilized in industrial and commercial products to prolong shelf life by inhibiting oxidative reactions. Their environmental occurrence, human exposure, and associated toxicity have become crucial subjects of scientific inquiry. SPAs have been detected in various environmental matrices, indicating widespread contamination. Human exposure pathways primarily include food intake, dust ingestion, and the use of personal care products. Toxicological studies suggest that some SPAs might induce hepatic toxicity, act as endocrine disruptors, or even possess carcinogenic properties. The transformation products of these compounds could potentially exhibit more severe toxic effects than their parent compounds. There's a significant demand for future research to focus on novel high molecular weight SPAs, the collective toxicity effects of multiple SPAs, and the development of SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Natural Monoterpenes in Medicine and Industry
Biological and Industrial Applications Terpineols, including variants structurally related to 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are significant in the realm of biology and industry. α-Terpineol and its isomer terpinen-4-ol are widely recognized natural terpineols. These compounds are known for their pleasant odor and are commonly used in perfumes, cosmetics, and aromatic scents. Beyond their aromatic properties, they exhibit a broad spectrum of biological activities, including antioxidant, anticancer, antiulcer, and anti-nociceptive effects. Their role in enhancing skin penetration and possessing insecticidal properties further emphasizes their versatile applications. The literature strongly supports the relevance of α-terpineol in therapeutic applications, underlining its significance in medicine and the pharmaceutical industry (Khaleel et al., 2018).
Synthesis and Biological Activity of Benzodiazepines
Pharmaceutical Significance of Benzodiazepines Benzodiazepines, which share a structural resemblance to 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are prominent in the pharmaceutical industry due to their extensive biological activities. These compounds are pivotal in medicinal chemistry and organic synthesis, exhibiting significant effects as anticonvulsants, anxiolytics, sedatives, and hypnotics. Over recent decades, extensive research has led to the development of diverse and significant methods for the synthesis of these biologically active moieties. The study highlights the importance of these compounds in drug research and the need for continuous exploration of novel and efficient synthesis methods (Teli et al., 2023).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-1,3-dihydro-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)15-10(16)8-6-4-5-7-9(8)13-11(17)14-15/h4-7H,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNHDSILDFHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

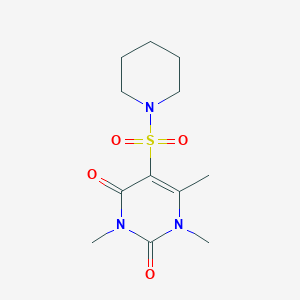
![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
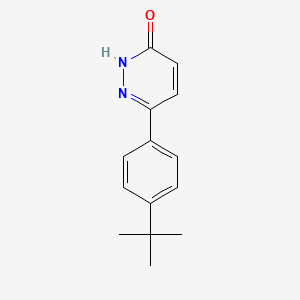

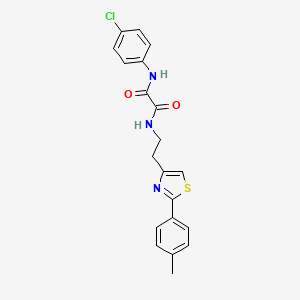
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
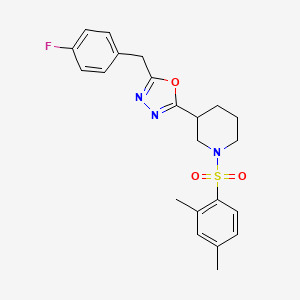
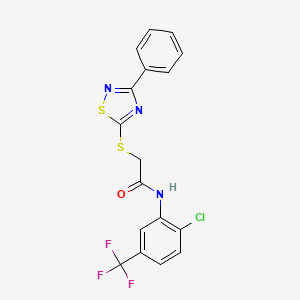
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

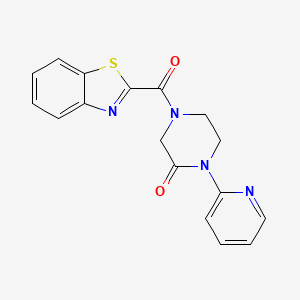
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)